

# ER-851 specificity compared to previous generation inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ER-851    |           |
| Cat. No.:            | B15579985 | Get Quote |

## ER-851: A New Era of Specificity in AXL Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that maximize efficacy while minimizing off-target effects. One such promising target is the AXL receptor tyrosine kinase, a key player in tumor proliferation, survival, metastasis, and the development of therapeutic resistance. This guide provides a comprehensive comparison of **ER-851**, a next-generation AXL inhibitor, with its predecessors, highlighting its superior specificity through supporting experimental data.

### Introduction to AXL Inhibition

The AXL signaling pathway is a critical regulator of cellular processes that, when dysregulated, contributes to the aggressive nature of various cancers.[1] Inhibition of this pathway has emerged as a promising therapeutic strategy. Early generation AXL inhibitors, while demonstrating anti-tumor activity, often suffered from a lack of specificity, leading to off-target effects and limiting their therapeutic window. **ER-851** has been developed to overcome these limitations, offering a more precise and potent inhibition of the AXL kinase.

## **Comparative Specificity of AXL Inhibitors**



The cornerstone of a successful targeted therapy lies in its specificity. The following tables summarize the inhibitory activity of **ER-851** in comparison to previous generation AXL inhibitors, bemcentinib, cabozantinib, and foretinib.

Table 1: Biochemical Potency Against AXL and Related Kinases

| Inhibitor               | AXL IC50 (nM) | Mer IC50 (nM) | TYRO3 IC50<br>(nM) | Fold<br>Selectivity<br>(AXL vs. Mer) |
|-------------------------|---------------|---------------|--------------------|--------------------------------------|
| ER-851                  | 5.2           | 190           | N/A                | >35                                  |
| Bemcentinib<br>(BGB324) | 14            | >700          | >1400              | >50                                  |
| Cabozantinib            | 7             | N/A           | N/A                | N/A                                  |
| Foretinib               | N/A           | N/A           | N/A                | N/A                                  |

Data for **ER-851** and Bemcentinib from preclinical studies. Cabozantinib is a multi-kinase inhibitor with activity against AXL. N/A indicates data not readily available in a comparable format.

Table 2: Selectivity Profile Against a Broader Kinase Panel

While head-to-head kinome scan data for a direct comparison is not publicly available, individual studies highlight the distinct selectivity profiles of these inhibitors.

| Inhibitor            | Primary Targets       | Key Off-Targets                       |
|----------------------|-----------------------|---------------------------------------|
| ER-851               | AXL                   | Minimal off-target activity reported  |
| Bemcentinib (BGB324) | AXL                   | Mer, TYRO3 (at higher concentrations) |
| Cabozantinib         | VEGFR2, MET, RET, AXL | KIT, FLT3, TIE2                       |
| Foretinib            | MET, VEGFR2, AXL      | RON, FGFR2                            |



**ER-851** demonstrates a significant leap forward in terms of specificity. Its high potency against AXL, coupled with a markedly lower affinity for the closely related kinase Mer, underscores its targeted mechanism of action. In contrast, previous generation inhibitors like cabozantinib and foretinib exhibit a multi-kinase inhibition profile, which can contribute to a broader range of biological effects and potential off-target toxicities. Bemcentinib, while more selective than the multi-kinase inhibitors, still shows some activity against other TAM family kinases.

## **Signaling Pathways and Experimental Workflows**

To provide a clearer understanding of the biological context and the methodologies used to assess inhibitor specificity, the following diagrams illustrate the AXL signaling pathway and a general workflow for an in vitro kinase inhibition assay.





Click to download full resolution via product page

AXL Signaling Pathway and Point of Inhibition by ER-851.





Click to download full resolution via product page

Workflow for an In Vitro Kinase Inhibition Assay.



## **Experimental Protocols**

A detailed understanding of the experimental methodology is crucial for the interpretation of inhibitor specificity data. The following is a representative protocol for an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ER-851** against AXL kinase.

#### Materials:

- Recombinant human AXL kinase
- · AXL-specific substrate peptide
- ER-851
- ATP (Adenosine triphosphate)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white opaque assay plates
- Luminometer

#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of ER-851 in 100% DMSO.
  - Perform a serial dilution of the ER-851 stock solution in Kinase Assay Buffer to achieve the
    desired concentration range for testing. The final DMSO concentration in the assay should
    be kept constant and typically below 1%.
- Assay Plate Setup:



- Add the serially diluted ER-851 or vehicle control (DMSO in Kinase Assay Buffer) to the appropriate wells of a 384-well plate.
- Prepare the enzyme solution by diluting the recombinant AXL kinase stock in Kinase Assay Buffer.
- Add the diluted enzyme solution to each well containing the inhibitor or vehicle.
- Kinase Reaction Initiation and Incubation:
  - Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for AXL kinase.
  - Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
  - Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes).
- Signal Detection:
  - After incubation, allow the plate to equilibrate to room temperature.
  - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
  - Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction to ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
  - Measure the luminescence of each well using a plate reader.
  - Calculate the percentage of inhibition for each ER-851 concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
  - Plot the percent inhibition against the logarithm of the ER-851 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



### Conclusion

**ER-851** represents a significant advancement in the development of AXL inhibitors, demonstrating superior specificity compared to its predecessors. This heightened selectivity is crucial for minimizing off-target effects and potentially widening the therapeutic index, offering a more favorable safety profile in clinical applications. The data presented in this guide, supported by detailed experimental protocols, provides a clear rationale for the continued investigation of **ER-851** as a promising targeted therapy for AXL-driven malignancies. Further head-to-head kinome-wide profiling will be instrumental in fully elucidating the superior specificity of **ER-851** and solidifying its position as a best-in-class AXL inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [ER-851 specificity compared to previous generation inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579985#er-851-specificity-compared-to-previous-generation-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com